molecular formula C9H11BrO B13599440 (R)-1-(3-Bromo-2-methylphenyl)ethan-1-ol

(R)-1-(3-Bromo-2-methylphenyl)ethan-1-ol

Cat. No.: B13599440
M. Wt: 215.09 g/mol
InChI Key: MWYJLMBQTHHSIQ-SSDOTTSWSA-N
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Description

(R)-1-(3-Bromo-2-methylphenyl)ethan-1-ol (CAS: 134615-24-0) is a chiral secondary alcohol with a molecular formula of C₈H₉BrO (MW: 201.06). Its structure features a bromine atom at the 3-position and a methyl group at the 2-position of the phenyl ring, with the hydroxyl group in the (R)-configuration. This compound is synthesized via enantioselective biocatalytic reduction or kinetic resolution methods, achieving 95% purity with 98% enantiomeric excess (ee) under optimized conditions . The bromine and methyl substituents confer steric and electronic effects that influence its reactivity, solubility, and applications in asymmetric synthesis and pharmaceutical intermediates.

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

(1R)-1-(3-bromo-2-methylphenyl)ethanol

InChI

InChI=1S/C9H11BrO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7,11H,1-2H3/t7-/m1/s1

InChI Key

MWYJLMBQTHHSIQ-SSDOTTSWSA-N

Isomeric SMILES

CC1=C(C=CC=C1Br)[C@@H](C)O

Canonical SMILES

CC1=C(C=CC=C1Br)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Bromo-2-methylphenyl)ethan-1-ol typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 3-bromo-2-methylphenyl.

    Grignard Reaction: The brominated compound is then reacted with magnesium (Mg) in anhydrous ether to form the corresponding Grignard reagent.

    Addition Reaction: The Grignard reagent is reacted with an aldehyde, such as acetaldehyde, to form the desired ®-1-(3-Bromo-2-methylphenyl)ethan-1-ol.

Industrial Production Methods

Industrial production methods for ®-1-(3-Bromo-2-methylphenyl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-1-(3-Bromo-2-methylphenyl)ethan-1-ol can undergo oxidation reactions to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-bromo-2-methylbenzaldehyde or 3-bromo-2-methylacetophenone.

    Reduction: Formation of 3-bromo-2-methylphenylethane.

    Substitution: Formation of compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

®-1-(3-Bromo-2-methylphenyl)ethan-1-ol has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(3-Bromo-2-methylphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The presence of the bromine atom and hydroxyl group can affect its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The position and nature of substituents significantly alter physicochemical properties. Key comparisons include:

Table 1: Substituent Effects on Selected Compounds
Compound Name Substituents Molecular Weight ee (%) Key Properties/Notes
(R)-1-(3-Bromo-2-methylphenyl)ethan-1-ol 3-Br, 2-CH₃ 201.06 98 High steric hindrance; 95% purity
(R)-1-(3-Fluorophenyl)ethan-1-ol 3-F 154.16 88 Lower steric bulk; polar F substituent
(R)-1-(4-Fluorophenyl)ethan-1-ol 4-F 154.16 90 Para-substitution enhances symmetry
(R)-1-(3-Chlorophenyl)ethan-1-ol 3-Cl 170.62 87 Cl’s electronegativity impacts reactivity
(1R)-2-Bromo-1-(3-methoxyphenyl)ethan-1-ol 3-OCH₃, 2-Br 231.09 N/A Methoxy group increases electron density

Key Observations :

  • Steric Effects : The 2-methyl group in the target compound increases steric hindrance compared to analogs with single substituents (e.g., 3-F or 3-Cl). This hindrance may reduce reaction rates in nucleophilic substitutions or enzymatic transformations .
  • Electronic Effects : Bromine’s electron-withdrawing nature contrasts with fluorine’s polar yet smaller size. Methoxy groups (e.g., in ) donate electrons, altering solubility and reactivity in coupling reactions .

Spectroscopic Characteristics

NMR data () for heterocyclic ethanols (e.g., pyridinyl, thiophenyl derivatives) show distinct shifts compared to brominated analogs:

  • Methyl Group : In the target compound, the methyl group (δ ~1.46 ppm) and hydroxyl proton (δ ~4.13 ppm) align with trends for aliphatic alcohols.
  • Aromatic Protons : The 3-bromo-2-methylphenyl group causes downfield shifts (δ ~7.2–7.5 ppm) due to bromine’s deshielding effect, contrasting with upfield shifts in fluorinated analogs .

Reactivity and Functional Group Transformations

  • Bromine Reactivity : The bromine atom in the target compound enables cross-coupling reactions (e.g., Suzuki), whereas methoxy or chloro substituents favor electrophilic substitutions .

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